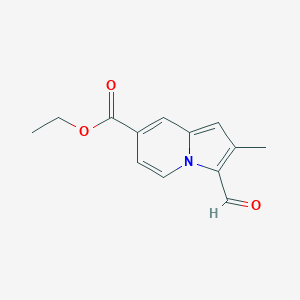

7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester

説明

7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester is a substituted indolizine derivative characterized by a formyl group at position 3, a methyl group at position 2, and an ethyl ester moiety at position 7 of the indolizine core. Indolizines are bicyclic heterocycles with a pyridine-like nitrogen atom, known for diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties .

Synthesis: The compound is synthesized via reactions involving 4-acetylpyridinium bromide intermediates and substituted alkynes in dimethylformamide (DMF) with potassium carbonate as a base. This method yields high-purity products (54–79%) after column chromatography .

特性

CAS番号 |

59195-46-9 |

|---|---|

分子式 |

C13H13NO3 |

分子量 |

231.25 g/mol |

IUPAC名 |

ethyl 3-formyl-2-methylindolizine-7-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)10-4-5-14-11(7-10)6-9(2)12(14)8-15/h4-8H,3H2,1-2H3 |

InChIキー |

VAEAVVSZRPAFPF-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC2=CC(=C(N2C=C1)C=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formyl-2-methylindolizine-7-carboxylate typically involves the reaction of 2-formylpyrrole derivatives with ethyl γ-bromocrotonates. This method allows for the formation of indolizine derivatives through a one-pot procedure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as silver carbonate (Ag₂CO₃) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for ethyl 3-formyl-2-methylindolizine-7-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .

化学反応の分析

Types of Reactions: Ethyl 3-formyl-2-methylindolizine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indolizine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

科学的研究の応用

作用機序

The mechanism of action of ethyl 3-formyl-2-methylindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit key enzymes and proteins involved in the survival and replication of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets effectively, disrupting essential biological processes and leading to the inhibition of bacterial growth .

類似化合物との比較

Key Properties :

- Molecular Formula: C₁₄H₁₅NO₃ (exact mass: 245.27 g/mol) .

- Spectroscopic Data : IR peaks at 1735–1650 cm⁻¹ (C=O stretch) and 2227–2231 cm⁻¹ (nitrile groups in related analogues) .

- Biological Activity : Demonstrates dose-dependent anticancer activity against human cervical cancer (SiHa) cell lines at 10–80 µg/mL, comparable to adriamycin (reference drug) .

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | logP | Key Functional Groups |

|---|---|---|---|---|---|

| 7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester | C₁₄H₁₅NO₃ | 245.27 | 3-formyl, 2-methyl, 7-ester | 4.1 | Formyl, ester |

| 8-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester (67557-20-4) | C₁₄H₁₅NO₃ | 245.27 | 3-formyl, 2-methyl, 8-ester | 4.1* | Formyl, ester |

| 8-Indolizinecarboxylic acid, 3-acetyl-2-methyl-, ethyl ester (36944-75-9) | C₁₄H₁₅NO₃ | 245.27 | 3-acetyl, 2-methyl, 8-ester | 5.7 | Acetyl, ester |

| 3-Benzoyl-indolizine-2-carboxylic acid methyl ester (from Hazra et al.) | C₁₈H₁₅NO₃ | 293.32 | 3-benzoyl, 2-ester | 5.7* | Benzoyl, ester |

| Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate (586336-78-9) | C₁₃H₁₃NO₃ | 231.25 | 3-formyl, 7-methyl | 3.8 | Formyl, ester (indole core) |

*Estimated via ChemBioDraw or analogous methods.

Key Observations :

- Positional Isomerism: The 7- vs.

- Substituent Effects :

- The acetyl group (36944-75-9) increases logP (5.7 vs. 4.1), enhancing lipophilicity and possibly membrane permeability .

- Benzoyl-substituted analogues (e.g., Hazra’s compound) show higher molecular weights and logP values, favoring antifungal over anticancer activity .

- Indole-core derivatives (586336-78-9) have reduced molecular weights and logP, suggesting altered pharmacokinetics .

Spectroscopic and Analytical Comparisons

Key Findings :

Key Insights :

- The target compound’s anticancer potency is moderate compared to adriamycin but superior to unsubstituted indolizines .

- Benzoyl-substituted analogues prioritize antifungal efficacy, likely due to increased hydrophobicity enhancing membrane interaction .

- Anti-inflammatory activity is linked to cyclooxygenase inhibition in benzoyl and acetyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。